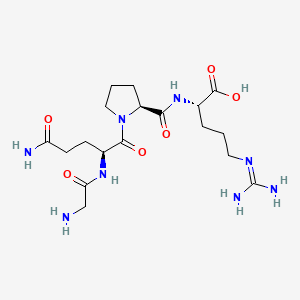
5-Bromo-6-methyl-3-nitropyridin-2-amine
Übersicht
Beschreibung
The compound "5-Bromo-6-methyl-3-nitropyridin-2-amine" is a derivative of pyridine, a heterocyclic aromatic organic compound. It contains a bromo group at the 5th position, a methyl group at the 6th position, and a nitro group at the 3rd position of the pyridine ring, with an amine group at the 2nd position. This structure suggests that the compound could have interesting chemical properties and potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related bromo-nitropyridine compounds involves various strategies, including regioselective displacement reactions, decarboxylative nitration, and reactions with amines. For instance, the regioselective displacement of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which can further react with secondary amines to afford substituted aminopyrimidines . Similarly, the synthesis of 5,6-dichloro-3-nitropyrazinamine involves decarboxylative nitration followed by nucleophilic displacement reactions . These methods could potentially be adapted for the synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-amine.
Molecular Structure Analysis
The molecular structure of bromo-nitropyridine compounds has been studied using various spectroscopic methods and quantum mechanical calculations. For example, the molecular structure and vibrational characteristics of 2-Amino-3-bromo-5-nitropyridine were investigated using Density Functional Theory (DFT) calculations and compared with experimental FT-IR and FT-Raman spectral data . These studies provide insights into the electronic and vibrational properties of the molecule, which are essential for understanding the behavior of 5-Bromo-6-methyl-3-nitropyridin-2-amine.
Chemical Reactions Analysis
Bromo-nitropyridine compounds undergo a variety of chemical reactions, including nucleophilic substitution, acetylation, and reactions with amines. For instance, 5,6-dichloro-3-nitropyrazinamine can react with amines to displace the chloro group, or undergo bromo-deamination . Additionally, amination reactions of bromo-nitropyrazoles have been developed, where the bromo group is replaced by an amino group under certain conditions . These reactions could be relevant to the chemical behavior of 5-Bromo-6-methyl-3-nitropyridin-2-amine.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-nitropyridine compounds are influenced by their molecular structure. For example, the presence of electron-withdrawing nitro groups and electron-donating amino groups affects the compound's reactivity and stability. Theoretical calculations can predict properties such as HOMO-LUMO energies, electronegativity, and global hardness, which are indicative of the compound's biological activity and potential as a material for non-linear optical (NLO) applications . The crystal structure of related compounds, stabilized by hydrogen bonding, also contributes to the understanding of the solid-state properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
Synthetic Methodologies : The handling of hydrogen peroxide oxidations, as discussed in the synthesis of 5-Bromo-2-nitropyridine, highlights the importance of robust reaction conditions for the synthesis of nitropyridine derivatives. These methodologies can be crucial for producing compounds like "5-Bromo-6-methyl-3-nitropyridin-2-amine" on a large scale with high purity and reproducibility, which is vital for further applications in material science or pharmacology (Agosti et al., 2017).
Functionalization and Reactivity : Research on the action of potassium amide on bromopyridine derivatives, including nitration and amination reactions, provides insights into the chemical reactivity and functionalization of pyridine rings. Such studies are foundational for understanding how "5-Bromo-6-methyl-3-nitropyridin-2-amine" might be utilized in the synthesis of more complex molecules or in the modification of material surfaces for specific applications (Streef & Hertog, 2010).
Chemical Probes and Sensors
- Fluorescent Probes Development : The creation of aminoethylpyridine-based fluorescent probes for detecting metal ions in aqueous media showcases the potential of nitropyridine derivatives in sensor technology. Derivatives similar to "5-Bromo-6-methyl-3-nitropyridin-2-amine" could be designed to serve as sensitive and selective probes for environmental monitoring, biomedical diagnostics, and chemical sensing (Singh et al., 2020).
Computational Studies and Drug Design
- Computational Insights and Drug Interaction : Computational studies on similar nitropyridine compounds, focusing on molecular structure, energy levels, and docking simulations, can guide the development of new drugs or materials. For instance, the speculative assessment and molecular docking studies of nitropyridine derivatives highlight the potential for these compounds in understanding protein interactions and designing inhibitors for specific targets, which might extend to derivatives like "5-Bromo-6-methyl-3-nitropyridin-2-amine" (Arulaabaranam et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .
Eigenschaften
IUPAC Name |
5-bromo-6-methyl-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c1-3-4(7)2-5(10(11)12)6(8)9-3/h2H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRELZBHEKSIUDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1071901 | |
| Record name | 5-Bromo-6-methyl-3-nitropyridine-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1071901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-methyl-3-nitropyridin-2-amine | |
CAS RN |
68957-50-6 | |
| Record name | 5-Bromo-6-methyl-3-nitro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68957-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinamine, 5-bromo-6-methyl-3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068957506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyridinamine, 5-bromo-6-methyl-3-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Bromo-6-methyl-3-nitropyridine-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1071901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-6-methyl-3-nitropyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.655 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzenamine, N-[(4-butoxyphenyl)methylene]-4-pentyl-](/img/structure/B1295052.png)









